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molecular formula C5HCl3N2O B1310558 2,4,6-Trichloropyrimidine-5-carbaldehyde CAS No. 50270-27-4

2,4,6-Trichloropyrimidine-5-carbaldehyde

Cat. No. B1310558
M. Wt: 211.43 g/mol
InChI Key: KVJIRFGNHAAUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129371B2

Procedure details

A nearly homogeneous suspension of 2,4,6-trichloro-pyrimidine-5-carbaldehyde (example 1, Scheme 28, 2.1 g, 10 mmol) in dichloromethane/ethanol (8:2, 100 mL) was cooled to −78° C. in a dry-ice/acetone bath. Anhydrous hydrazine (0.31 mL, 10 mmol) was added in drops via syringe, followed by triethylamine (4 mL), also via dropwise addition. The cooling bath was removed and after one hour, the opaque maroon mixture was treated with 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride (1.4 g, 9.4 mmol), followed by triethylamine (2 mL). The mixture was allowed to stir overnight. The maroon solid was collected by Buchner filtration, washed with ethanol, and then dried under house vacuum to give 3-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane (0.82 g, 31%). MS (ES+): 266.2, 268.2 (M+H)+
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
dichloromethane ethanol
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([CH:9]=O)=[C:4](Cl)[N:3]=1.[NH2:12][NH2:13].C(N(CC)CC)C.Cl.[CH:22]12[O:29][CH:26]([CH2:27][CH2:28]1)[CH2:25][NH:24][CH2:23]2>ClCCl.C(O)C>[Cl:1][C:2]1[N:3]=[C:4]2[NH:12][N:13]=[CH:9][C:5]2=[C:6]([N:24]2[CH2:23][CH:22]3[O:29][CH:26]([CH2:27][CH2:28]3)[CH2:25]2)[N:7]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)C=O)Cl
Name
dichloromethane ethanol
Quantity
100 mL
Type
solvent
Smiles
ClCCl.C(C)O
Step Two
Name
Quantity
0.31 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1.4 g
Type
reactant
Smiles
Cl.C12CNCC(CC1)O2
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed and after one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The maroon solid was collected by Buchner filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried under house vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC(=C2C(=N1)NN=C2)N2CC1CCC(C2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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